N-(2-chlorophenyl)-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-12(11(2)9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHEVKIQRMYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired benzamide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkoxides in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid derivatives.
Reduction: Formation of 2,4-dimethylbenzylamine or 2,4-dimethylbenzyl alcohol.
Substitution: Formation of 2,4-dimethylbenzamide derivatives with various substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorophenyl)-2,4-dimethylbenzamide has been explored for its potential pharmacological properties. It serves as a scaffold in drug design, particularly in developing compounds with anti-inflammatory and analgesic activities. The compound's interactions with specific biological targets can lead to insights into new therapeutic agents.
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and protein binding mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in understanding metabolic pathways and cellular processes.
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. It is employed in various synthetic routes to create derivatives that may exhibit enhanced biological activity or novel properties .
Data Table: Applications Overview
| Application Area | Description | Examples of Use |
|---|---|---|
| Medicinal Chemistry | Drug design scaffold for anti-inflammatory agents | Development of new analgesics |
| Biochemical Assays | Study of enzyme interactions and protein binding | Enzyme inhibition studies |
| Organic Synthesis | Building block for complex molecule synthesis | Creation of pharmaceutical intermediates |
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound derivatives in animal models. The results indicated significant reductions in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Enzyme Interaction Studies
Another research project focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. The findings highlighted its role as a competitive inhibitor, providing insights into its mechanism of action within cellular systems.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The 35Cl NQR frequencies of N-(2-chlorophenyl)amides are sensitive to side-chain substitutions:
- Alkyl groups (e.g., methyl) on the benzamide ring lower the 35Cl NQR frequency due to electron-donating effects, reducing the electron-withdrawing character of the amide carbonyl .
- Aryl or chloro-substituted alkyl groups increase the frequency by enhancing conjugation or inductive effects. For example, N-(2-chlorophenyl)-2-chlorobenzamide exhibits a higher 35Cl NQR frequency than N-(2-chlorophenyl)acetamide .
Key Comparison :
| Compound | Substituents (Benzamide) | Substituents (Aniline) | 35Cl NQR Frequency Trend |
|---|---|---|---|
| N-(2-Chlorophenyl)-2,4-dimethylbenzamide | 2,4-dimethyl | 2-chloro | Expected lower frequency |
| N-(2-Chlorophenyl)-2-chlorobenzamide | 2-chloro | 2-chloro | Higher frequency |
| N-(2,6-Dichlorophenyl)acetamide | - | 2,6-dichloro | Lower frequency |
Crystallographic Behavior
Crystal structures of related benzamides reveal:
- Monoclinic systems (e.g., C₆H₅NHCO-CHClCH₃) have lattice parameters influenced by alkyl side chains, while tetragonal systems (e.g., C₆H₅NHCO-(2-ClC₆H₄)) arise from planar aromatic substituents .
- The C(S)-C(O) bond length is affected by side-chain substitutions, though other bond lengths remain relatively stable .
Toxicity Comparison :
| Compound | Substituents | LC₅₀ (Zebrafish) | Key Findings |
|---|---|---|---|
| N-[(2-Chlorophenyl)methylidene]-... | 2-chlorophenyl | 56.56 µM | Severe yolk sac edema |
| N-[(4-Nitrophenyl)methylidene]-... | 4-nitrophenyl | 370 µM | Moderate developmental delays |
Substituent Effects on Physicochemical Properties
- Lipophilicity : Methyl and chloro groups increase logP values, enhancing membrane permeability.
- Melting Points : Crystallinity is influenced by substituent symmetry. For instance, N-(2,4-dimethylphenyl)-2-nitrobenzamide () likely has a higher melting point than less symmetric analogs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-chlorophenyl)-2,4-dimethylbenzamide to improve yield and purity?
- Methodology :
- Stepwise coupling : Use Ullmann or Buchwald-Hartwig coupling for aryl-amide bond formation, as demonstrated in structurally similar benzamides (e.g., ). Optimize reaction time (12-24 hrs) and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) in anhydrous DMF .
- Purification : Employ column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters : Temperature control (80–100°C), inert atmosphere (N₂/Ar), and stoichiometric excess of 2-chloroaniline (1.2 eq.) to drive reaction completion.
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.6 ppm). Compare with PubChem data for analogous benzamides .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~288.1) and fragmentation patterns .
Q. How can solubility and stability profiles of this compound be systematically evaluated for biological assays?
- Experimental Design :
- Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using shake-flask method. Quantify via UV-Vis at λ_max (~270 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess hydrolytic stability under acidic/basic conditions (0.1M HCl/NaOH) .
- Critical Note : Pre-filter solutions (0.22 µm) to remove particulates before cell-based assays.
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Approach :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on halogen bonding (Cl···π interactions) and hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays (e.g., ELISA for COX-2 activity) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects)?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., LPS-induced RAW264.7 model for anti-inflammatory activity vs. glutamate-induced neurotoxicity in SH-SY5Y cells) .
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell lysates .
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to compare dose-response curves across studies.
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Chromatographic Methods :
- Chiral HPLC : Utilize Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and column temperature (25°C) .
- SFC : Supercritical CO₂ with 20% methanol co-solvent for faster separation (<10 mins) .
- Synthetic Control : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling to favor enantioselective synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
